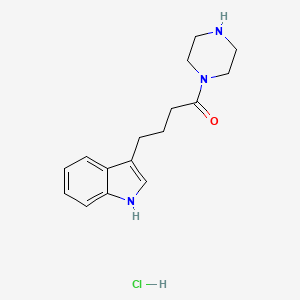

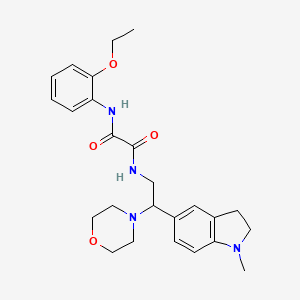

![molecular formula C19H17N3O B2980603 2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one CAS No. 866050-24-0](/img/structure/B2980603.png)

2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the pyrazoloquinazolinone family. It has been synthesized by several methods and has been studied for its scientific research applications.

Scientific Research Applications

Anticancer Potential

A study by Mulakayala et al. (2012) presents a methodology for the synthesis of 2-aryl quinazolin-4(3H)-ones through the condensation of o-aminobenzamides with aromatic aldehydes, catalyzed by InCl3. This process has been extended to produce 5-aryl pyrazolo[4,3-d]pyrimidin-7(6H)-ones, which exhibit potential anticancer applications. The compounds synthesized were evaluated for anti-proliferative properties against four cancer cell lines, with several showing activity. The inhibition of sirtuins is suggested as their mechanism of action, indicating their potential as therapeutic agents against cancer. (Mulakayala et al., 2012)

Antimycobacterial Activity

Research by Quiroga et al. (2014) developed a series of novel 4-arylbenzo[h]pyrazolo[3,4-b]quinolin-5,6-diones through microwave-assisted synthesis. These compounds were tested against fifteen Mycobacterium spp strains, with six demonstrating antimycobacterial activity. The most potent compounds had minimal inhibitory concentrations (MIC) of ≤2 μg/mL, showcasing their potential as antimycobacterial agents. The high inhibitory activity was associated with their lipophilicity and lower polarity, suggesting a promising avenue for developing new antimycobacterial therapies. (Quiroga et al., 2014)

Antimicrobial Screening

A study by Unnissa and Reddy (2012) synthesized a series of 2-benzyl-3H-quinazolin-4-ones containing a 3-methyl pyrazolinone moiety. These compounds were characterized and screened for antibacterial and antifungal activities against various pathogenic bacteria and fungi. Notably, compounds demonstrated significant antimicrobial activity, suggesting their potential use in treating bacterial and fungal infections. (Hurmath Unnissa & G. K. Reddy, 2012)

Synthesis and Catalytic Performance

Ebrahimipour et al. (2018) focused on the synthesis of a novel mixed-ligand Cu(II) Schiff base complex, which exhibited catalytic activities in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This study highlights the potential of such compounds in catalysis, contributing to the field of synthetic chemistry and material science. The structural elucidation and catalytic performance of this complex underline its utility in facilitating organic transformations. (Ebrahimipour et al., 2018)

properties

IUPAC Name |

2-methyl-4-[(4-methylphenyl)methyl]pyrazolo[1,5-a]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-13-7-9-15(10-8-13)12-21-18-11-14(2)20-22(18)17-6-4-3-5-16(17)19(21)23/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVNSOSOMJCXQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC(=NN3C4=CC=CC=C4C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817973 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.2.2]nonan-1-amine hydrochloride](/img/structure/B2980527.png)

![2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol](/img/structure/B2980528.png)

![(Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2980535.png)

![4-methoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2980538.png)

![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2980540.png)

methylamine](/img/structure/B2980543.png)